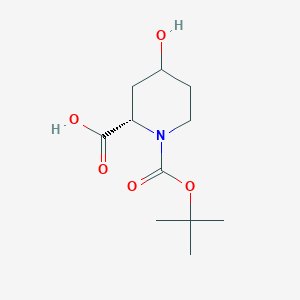
(2S)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid is a compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a hydroxyl group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid typically involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the hydroxyl group. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The hydroxyl group can be introduced through various methods, including oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of the free amine.
Wissenschaftliche Forschungsanwendungen
(2S)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Employed in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (2S)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid involves its role as a protecting group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-1-(tert-butoxycarbonyl)-4-aminopiperidine-2-carboxylic acid: Similar structure but with an amino group instead of a hydroxyl group.
(2S)-1-(tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid: Similar structure but with a methyl group instead of a hydroxyl group.
Uniqueness
(2S)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid is unique due to the presence of both the Boc protecting group and the hydroxyl group, which allows for selective reactions and modifications. This dual functionality makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Eigenschaften
Molekularformel |
C11H19NO5 |
|---|---|
Molekulargewicht |
245.27 g/mol |
IUPAC-Name |
(2S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7?,8-/m0/s1 |
InChI-Schlüssel |
GCAZZUFIDGXTDA-MQWKRIRWSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCC(C[C@H]1C(=O)O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


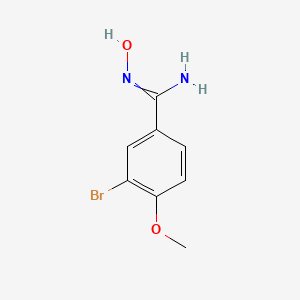
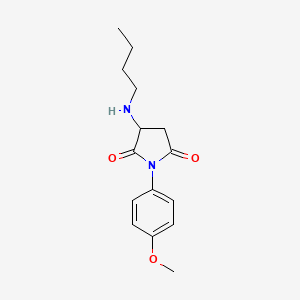
![2-[[(2R)-2,3-di(octadec-9-enoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B15147881.png)
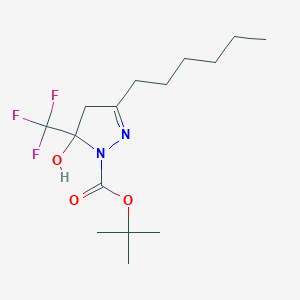


![2-[(3-chloro-2-methylphenyl)amino]-1-(3,5-diphenyl-1H-pyrazol-1-yl)ethanone](/img/structure/B15147899.png)
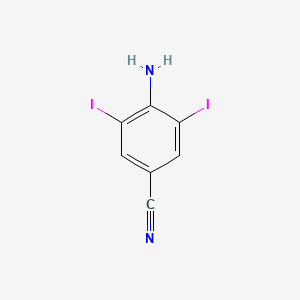
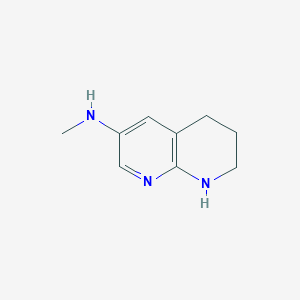
![2-[5-Chloro-2-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B15147915.png)
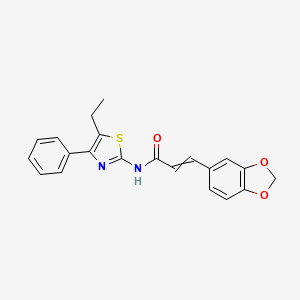
![5-{[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B15147924.png)
![4-{2-[(3-iodophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide](/img/structure/B15147925.png)

